
STF-62247
Übersicht
Beschreibung
STF-62247 ist ein zellgängiger Autophieinduktor, der selektiv den nicht-apoptotischen Zelltod in von-Hippel-Lindau-defizienten Nierenzellkarzinomen induziert . Diese Verbindung hat aufgrund ihrer Fähigkeit, spezifische zelluläre Pfade anzugreifen, ein erhebliches Potenzial in der Krebsforschung gezeigt.
Wissenschaftliche Forschungsanwendungen
Case Studies
Several studies have documented the effects and potential applications of STF-62247 in preclinical settings:
- Renal Cell Carcinoma Models : In vitro studies using various RCC cell lines, including RCC4 (VHL-deficient) and HeLa (VHL-proficient), have shown that this compound effectively reduces cell viability in VHL-deficient models while having minimal impact on VHL-proficient counterparts. This selectivity highlights its potential as a targeted therapeutic agent for RCC .
- Tumor Growth Inhibition : In vivo experiments using xenograft models have demonstrated that daily administration of this compound significantly reduces tumor growth in mice bearing VHL-deficient RCC cells. The compound's effects were concentration-dependent, further supporting its therapeutic potential .
Comprehensive Data Table
Implications for Future Research
The findings surrounding this compound suggest several avenues for future research:
- Targeted Therapy Development : Given its selective action against VHL-deficient cells, this compound could be developed into a targeted therapy for patients with renal cell carcinoma lacking functional VHL.
- Mechanistic Studies : Further investigations into the precise mechanisms by which this compound affects lysosomal function and autophagic flux are warranted. Understanding these pathways may reveal additional therapeutic targets.
- Combination Therapies : Exploring the efficacy of this compound in combination with other cancer therapies could enhance treatment outcomes for RCC patients.
Wirkmechanismus
Target of Action
STF-62247 primarily targets cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor . It has been identified to target PIKfyve, a phosphoinositide kinase important for the biosynthesis of phosphatidylinositol 3,5-biphosphate (PI(3,5)P2) . It is hypothesized that mutations on genes like SETD2 could influence cell response to this compound .
Mode of Action
This compound interacts with its targets by accumulating in lysosomes and blocking the late stages of autophagy . This compound is a potent blocker of late stages of autophagy . It has been shown to cause selective cytotoxicity for VHL-inactivated cells .
Biochemical Pathways
This compound affects the autophagic pathway, a highly conserved, homeostatic process by which cytosolic components reach lysosomes for degradation . It blocks the late stages of autophagy through lysosomal disruption . This disruption leads to unregulated swelling of these acidic compartments in VHL-mutated cells .
Pharmacokinetics
It is known to be a cell-permeable compound .
Result of Action
The result of this compound’s action is the induction of selective cytotoxicity in VHL-deficient cells . It causes an increase in autophagic vesicles accompanied by a time-dependent decrease in lysosomes in VHL-deficient cells . This leads to cell death in these cells .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the status of the VHL gene. It has been shown to be selectively toxic to VHL-deficient cells compared with wild-type cells . The presence or absence of VHL plays a crucial role in determining the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
STF-62247 is known to interact with various enzymes and proteins within the cell, particularly those involved in the autophagy pathway . It has been shown to block late stages of autophagy, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, suggesting a potential role for VHL in maintaining normal vesicular trafficking between the endoplasmic reticulum, trans-Golgi network, and lysosomes .
Cellular Effects
This compound has a profound impact on cellular processes, particularly in VHL-deficient cells. It induces autophagy, a process by which cells degrade and recycle their own components . This compound blocks the late stages of this process, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, leading to selective cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its accumulation in lysosomes, where it blocks the late stages of autophagy . This leads to the disruption of lysosomal function, particularly in VHL-deficient cells . The disruption of lysosomal function is thought to be a key factor in the selective cytotoxicity of this compound in VHL-deficient cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Prolonged treatment with this compound leads to an increase in autophagic vesicles and a time-dependent decrease in lysosomes in VHL-deficient cells . This suggests that the compound’s effects on autophagy and lysosomal function are not transient but persist over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce the growth rate of tumors formed from VHL-deficient cells . The dosage used in these studies was 2.7 to 8 mg/kg, administered via daily intraperitoneal injection .
Metabolic Pathways
Given its role in autophagy, it is likely that it interacts with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is known to accumulate in lysosomes
Subcellular Localization
The subcellular localization of this compound is primarily in lysosomes . This localization is thought to be crucial for its role in blocking the late stages of autophagy and disrupting lysosomal function .
Vorbereitungsmethoden
Die Synthese von STF-62247 umfasst mehrere Schritte. Die Verbindung ist chemisch als N-(3-Methylphenyl)-4-(4-pyridinyl)-2-thiazolamin bekannt . Der Syntheseweg beinhaltet typischerweise die Bildung des Thiazolrings, gefolgt von der Anbindung der Pyridin- und Methylphenylgruppen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifischen Katalysatoren, um die Reaktionen zu erleichtern . Industrielle Produktionsmethoden sind nicht weit verbreitet dokumentiert, aber die Laborsynthese beinhaltet eine sorgfältige Kontrolle von Temperatur und pH-Wert, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der an den Thiazolring gebundenen funktionellen Gruppen.
Substitution: Diese Reaktion wird verwendet, um die Pyridin- und Methylphenylgruppen am Thiazolring einzuführen.
Häufige Reagenzien und Bedingungen: Reagenzien wie DMSO und spezifische Katalysatoren werden häufig verwendet.
Hauptprodukte: Das Hauptprodukt ist this compound selbst, mit möglichen Nebenprodukten, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um Autophie und ihre Rolle in zellulären Prozessen zu untersuchen.
Biologie: this compound wird verwendet, um die Mechanismen der Autophie und ihre Auswirkungen auf das Überleben und den Tod von Zellen zu untersuchen.
Industrie: Während seine industriellen Anwendungen noch in der Erforschung sind, macht die Rolle von this compound in der Forschung es zu einem wertvollen Werkzeug für die Entwicklung neuer therapeutischer Strategien.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Autophie induziert, einen Prozess, bei dem Zellen ihre Bestandteile abbauen und recyceln . Die Verbindung reichert sich in Lysosomen an und blockiert die späten Stadien der Autophie, was zu einer selektiven Zytotoxizität in von-Hippel-Lindau-defizienten Zellen führt . Diese Blockierung stört den normalen vesikulären Transport zwischen dem endoplasmatischen Retikulum, dem trans-Golgi-Netzwerk und den Lysosomen, was zum Zelltod führt .
Analyse Chemischer Reaktionen
STF-62247 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups attached to the thiazole ring.
Substitution: This reaction is used to introduce the pyridine and methylphenyl groups onto the thiazole ring.
Common Reagents and Conditions: Reagents such as DMSO and specific catalysts are commonly used.
Major Products: The primary product is this compound itself, with potential by-products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
STF-62247 ist einzigartig in seiner selektiven Zielsetzung von von-Hippel-Lindau-defizienten Zellen. Ähnliche Verbindungen umfassen:
Diese Verbindungen teilen die Fähigkeit, Autophie zu induzieren, unterscheiden sich jedoch in ihren primären Verwendungen und spezifischen zellulären Zielen. Die Einzigartigkeit von this compound liegt in seiner selektiven Zytotoxizität gegenüber von-Hippel-Lindau-defizienten Nierenzellkarzinomen .
Biologische Aktivität
STF-62247 is a small molecule with significant biological activity, particularly in the context of renal cell carcinoma (RCC) and certain leukemic cell lines. Its mechanism of action primarily involves modulation of autophagy and lysosomal functions, leading to selective cytotoxicity in VHL-deficient cells. This article explores the compound's biological activity, including its effects on cellular metabolism, autophagy induction, and potential therapeutic applications.
This compound targets the von Hippel-Lindau (VHL) tumor suppressor pathway, which is frequently mutated in clear cell renal cell carcinoma (ccRCC). The compound has been shown to accumulate in lysosomes and disrupt late stages of autophagy, a critical cellular process for degrading and recycling cellular components.
Key Findings:
- Lysosomal Accumulation : this compound localizes to lysosomes, causing their swelling and disrupting normal lysosomal physiology .
- Autophagy Modulation : The compound blocks late stages of autophagy without affecting upstream signaling pathways or early phagophore formation. This was confirmed through CRISPR knockouts of autophagy-related genes, which rendered VHL-deficient cells insensitive to this compound .
- Selective Cytotoxicity : this compound exhibits selective toxicity towards VHL-deficient cells while sparing VHL-proficient cells, highlighting its potential as a targeted therapy for ccRCC .
Metabolic Effects
This compound significantly alters cellular metabolism, particularly affecting glutamine metabolism. In VHL-deficient cells treated with this compound, there is a notable decrease in intracellular levels of glutamine and glutamate.
Metabolomics Analysis:
- Increased Metabolites : Levels of glucose, pyruvate, and glycerol 3-phosphate were found to increase upon treatment with this compound.
- Decreased Amino Acids : Glutamate, asparagine, and glutathione levels decreased significantly .
- Fatty Acid Production : The compound promotes the use of glutamine for fatty acid production via oxidative phosphorylation instead of reductive carboxylation .
1. Renal Cell Carcinoma
In a study involving ccRCC cell lines, this compound demonstrated potent anti-tumor activity. The compound inhibited cell viability in a dose-dependent manner with IC50 values indicating strong efficacy against VHL-deficient cells.
Cell Line | IC50 (μM) |
---|---|
RCC4 (VHL-deficient) | 1.25 |
RCC4 VHL (VHL-proficient) | >5 |
2. Leukemic Cell Lines
This compound also showed efficacy against various leukemic cell lines such as S1T, MT-2, and Jurkat cells. It induced apoptosis and autophagic cell death.
Cell Line | GI50 (μM) |
---|---|
S1T | 14.9 |
MT-2 | 6.4 |
Jurkat | 19.3 |
The treatment resulted in increased DNA fragmentation and caspase activation, indicating the induction of apoptotic pathways alongside autophagic processes .
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNUHQNJGNLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351598 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315702-99-9 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 315702-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.